Thermal dehydration of calcium hydroxide represents one of the most extensively studied solid-state decomposition reactions in materials science. The fundamental thermal dehydration reaction involves the endothermic decomposition of calcium hydroxide according to the stoichiometric equation:
$$ \text{Ca(OH)}2 \text{(s)} \rightarrow \text{CaO (s)} + \text{H}2\text{O (g)} $$
This transformation is characterized by complex kinetic behavior that depends significantly on experimental conditions, particle morphology, and the presence of water vapor in the reaction atmosphere [1] [2].
Isothermal decomposition studies reveal that calcium hydroxide dehydration exhibits distinctive kinetic characteristics under constant temperature conditions. Research conducted using thermogravimetric analysis demonstrates that the reaction proceeds through a physico-geometrical consecutive reaction model consisting of three distinct stages: an induction period, a surface reaction phase, and a phase boundary-controlled reaction [1].
The induction period represents an initial phase where nucleation events occur at specific sites on the calcium hydroxide surface. During this stage, minimal mass loss is observed, but critical structural rearrangements establish the foundation for subsequent reaction progression. Kinetic analysis indicates that the duration of this induction period is highly dependent on water vapor partial pressure, with higher water vapor concentrations significantly extending the induction time [1].
Following the induction period, the surface reaction phase dominates the overall kinetics. This stage is characterized by rapid initial conversion rates that progressively decrease as the reaction interface moves inward from the particle surfaces. Experimental data obtained under isothermal conditions between 400 and 560 degrees Celsius demonstrate that the reaction follows first-order kinetics with respect to the driving force, which is the difference between equilibrium and actual water vapor concentrations [3].
The phase boundary-controlled reaction represents the final stage of isothermal decomposition. During this phase, the reaction rate becomes limited by the progressive retreat of the calcium hydroxide-calcium oxide interface toward the particle core. Kinetic modeling using the shrinking core model successfully describes this behavior, with the chemical reaction step identified as the rate-controlling mechanism rather than diffusion processes [3].
Comprehensive isothermal studies conducted across temperature ranges from 350 to 560 degrees Celsius yield activation energy values spanning 58.2 to 83.5 kilojoules per mole for different experimental conditions and sample characteristics [3] [4]. The variation in activation energies reflects the complex nature of the dehydration process and the influence of factors such as particle size, crystallinity, and atmospheric composition.
Activation energy determination for calcium hydroxide dehydration requires sophisticated analytical approaches that account for the multi-step nature of the decomposition process. The most reliable methods employ isoconversional techniques that analyze kinetic data without assuming specific reaction models [5].
The Friedman differential isoconversional method provides direct calculation of apparent activation energy by analyzing the logarithmic relationship between reaction rate and inverse temperature at constant conversion levels. Application of this method to calcium hydroxide dehydration data collected at heating rates of 5, 10, 15, and 20 degrees Celsius per minute yields activation energy values that vary with the extent of conversion [5].
At low conversion levels (α < 0.2), the apparent activation energy reaches maximum values of approximately 140 to 150 kilojoules per mole, indicating the energy barrier associated with the initial nucleation and surface reaction processes. As the reaction progresses to intermediate conversion levels (0.2 < α < 0.8), the activation energy decreases to a relatively constant value of 130.67 kilojoules per mole according to the Friedman method [5].
The Vyazovkin advanced isoconversional method provides complementary activation energy calculations through numerical integration techniques. This approach yields activation energy values of 132.20 kilojoules per mole for the main dehydration process, showing excellent agreement with the Friedman method results [5]. The consistency between these independent analytical approaches validates the reliability of the calculated activation energies.
Detailed kinetic analysis reveals that the overall dehydration process involves two elementary reaction steps with distinct activation energy characteristics. The first step, occurring rapidly at the reaction onset, corresponds to an endothermic reversible reaction with higher activation energy. The second step, representing the main irreversible dehydration reaction, exhibits lower activation energy values and dominates the overall process kinetics [5].
The temperature dependence of the kinetic constant follows the Arrhenius relationship, enabling calculation of pre-exponential factors. For the dehydration reaction, the pre-exponential factor is determined to be 5.2 × 10² inverse seconds for particle sizes in the range of 100 to 200 micrometers [3]. Alternative studies using different analytical approaches report pre-exponential factors of 2.07 × 10⁷ inverse minutes, demonstrating the sensitivity of kinetic parameters to experimental conditions and data analysis methods [5].
The carbonation of calcium hydroxide with carbon dioxide represents a critical transformation pathway that has gained significant attention for applications in carbon capture, cement chemistry, and materials synthesis. The fundamental carbonation reaction proceeds according to the following stoichiometry:
$$ \text{Ca(OH)}2 \text{(s)} + \text{CO}2 \text{(g)} \rightarrow \text{CaCO}3 \text{(s)} + \text{H}2\text{O (g)} $$
This reaction can occur through direct carbonation of calcium hydroxide or through a consecutive mechanism involving thermal decomposition to calcium oxide followed by carbonation of the nascent calcium oxide [6] [7].
Entrained flow reactors provide unique operating conditions for calcium hydroxide carbonation, characterized by short residence times, high gas velocities, and intimate gas-solid contact. Research conducted in drop tube reactors with residence times below 6 seconds demonstrates that calcium hydroxide exhibits significantly faster carbonation kinetics compared to calcium oxide under similar conditions [8] [9].
The carbonation mechanism in entrained flow systems proceeds through a consecutive two-step process. The first step involves the thermal dehydration of calcium hydroxide to form calcium oxide, which occurs simultaneously with the carbonation reaction. Kinetic analysis reveals that this dehydration step is rate-limiting, with activation energy of 63.2 kilojoules per mole and pre-exponential factor of 4359 inverse seconds [8].
The second step involves the instantaneous carbonation of nascent calcium oxide formed during dehydration. This rapid carbonation process exhibits negligible kinetic resistance, suggesting that the overall reaction rate is controlled by the calcium hydroxide dehydration kinetics rather than the subsequent carbon dioxide capture step [8].
Experimental studies using fine calcium hydroxide particles (less than 10 micrometers) in entrained flow reactors achieve carbonation conversions up to 0.7 under conditions ranging from 350 to 650 degrees Celsius and carbon dioxide concentrations up to 25 percent by volume [8] [9]. These high conversion levels are achieved within reaction times of 4 seconds at 600 degrees Celsius, demonstrating the viability of entrained flow systems for rapid carbon dioxide capture applications.
The shrinking core model successfully describes the carbonation kinetics in entrained flow reactors, with the chemical reaction identified as the controlling step. This model accounts for the progressive conversion of calcium hydroxide particles through a moving reaction interface that advances from the particle surface toward the core [8].
Temperature effects on carbonation kinetics in entrained flow reactors show optimal performance in the range of 500 to 650 degrees Celsius. At lower temperatures, carbonation rates decrease significantly due to reduced thermal driving force for the dehydration step. At temperatures exceeding 650 degrees Celsius, equilibrium limitations begin to affect the overall conversion efficiency [8] [9].
Surface area and particle size exert profound influences on calcium hydroxide carbonation kinetics, affecting both the reaction rate and the ultimate conversion achievable under specific operating conditions. The relationship between particle size and reaction kinetics follows the principles of heterogeneous gas-solid reactions, where smaller particles provide greater surface area per unit mass and shorter diffusion path lengths [10] [11].
Systematic studies of particle size effects demonstrate that the maximum reaction rate exhibits an inverse linear relationship with average particle diameter. Experiments conducted with particle size ranges from 100 to 2000 micrometers show that doubling the particle size results in approximately halving the maximum reaction rate [3]. This relationship confirms that the carbonation process follows shrinking core kinetics with chemical reaction control.
Surface area measurements using the Brunauer-Emmett-Teller method reveal significant variations in specific surface area among different calcium hydroxide samples. Natural calcium hydroxide samples exhibit surface areas ranging from 3.7 to 31.1 square meters per gram, while synthetic nanoparticles can achieve surface areas exceeding 48 square meters per gram [12] [13] [14].
The influence of surface area on carbonation kinetics extends beyond simple geometric considerations. Studies using calcium hydroxide nanoparticles demonstrate that higher surface area materials exhibit enhanced carbonation rates and improved conversion efficiencies. Modified nanoparticles with specific surface areas of 48.78 square meters per gram show carbonation performance approximately 2.5 to 3.4 times higher than unmodified or commercial materials [14].
Particle morphology also affects carbonation behavior through its impact on gas-solid contact and pore structure development. Hexagonal plate-like particles with high aspect ratios exhibit different carbonation characteristics compared to more spherical particles of similar volume. The formation of product calcium carbonate layers on particle surfaces can either enhance or inhibit further reaction, depending on the porosity and permeability of these layers [15].
Advanced characterization techniques including scanning electron microscopy and transmission electron microscopy reveal that carbonation proceeds through the formation of calcium carbonate nuclei at particle boundaries, followed by thickening of these regions. The Boundary Nucleation and Growth model successfully describes this mechanism, accounting for the spatial distribution of reaction sites and the evolution of product layer structure [16].
For entrained flow reactor applications, optimal particle size ranges are typically less than 10 micrometers to ensure complete carbonation within short residence times. Larger particles require longer contact times or higher temperatures to achieve acceptable conversion levels, potentially compromising the economic viability of the process [8] [9].
| Parameter | Value | Reference |
|---|---|---|
| Maximum Carbonation Conversion | 0.7 | [8] [9] |
| Reaction Time (600°C) | 4 seconds | [8] |
| Activation Energy (Dehydration step) | 63.2 kJ/mol | [8] |
| Pre-exponential Factor (Dehydration) | 4359 s⁻¹ | [8] |
| Surface Area Range | 3.7-31.1 m²/g | [12] [13] |
| Particle Size Range | <10 μm | [8] |
| Temperature Range | 350-650°C | [8] |
| Carbon Dioxide Concentration | Up to 25% v/v | [8] |
| Particle Size Range | Surface Area Effect | Dehydration Rate | Mechanical Stability | Reference |
|---|---|---|---|---|
| 100-200 μm | High reactivity | Fast (<30 s) | Good | [3] [10] |
| 400-600 μm | Moderate reactivity | Moderate (~60 s) | Good | [3] |
| 800 μm - 1 mm | Lower reactivity | Slow (>120 s) | Fair | [3] |
| 1-2 mm | Lowest reactivity | Very slow (>300 s) | Poor (breakage) | [3] |
| Nanoparticles (~35 nm) | Highest reactivity | Very fast (<10 s) | Enhanced with modification | [14] |
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Friedman method) | 130.67 kJ/mol | [5] |
| Activation Energy (Vyazovkin method) | 132.20 kJ/mol | [5] |
| Pre-exponential Factor (A) | 2.07 × 10⁷ min⁻¹ | [5] |
| Kinetic Model Function | f(α) = α⁰·²⁰³(1-α)⁰·³⁸⁰ | [5] |
| Temperature Range | 390-500°C | [5] |
| Heating Rates | 5, 10, 15, 20°C/min | [5] |
| Peak Temperature (10°C/min) | 461.6°C | [5] |
| Mass Retention (CaO formation) | 23.5% | [5] |
| Study | Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor | Particle Size |
|---|---|---|---|---|
| Criado et al. (2014) | 400-560 | 60.8 ± 0.3 | 5.2 × 10² s⁻¹ | 100-200 μm |
| Schaube et al. (2012) | 350-450 | 58.2-83.5 | Variable | Variable |
| Galwey & Laverty (1993) | 300-500 | Variable | Variable | 10-28 mg samples |
| Khachani et al. (2014) | 390-476 | 132.20 | 2.07 × 10⁷ min⁻¹ | Fine powder |
| Irabien et al. (1990) | 330-450 | Variable | Variable | Variable |
| Material Type | Maximum CO₂ Carrying Capacity (mol CO₂/mol CaO) | Surface Area (m²/g) | Capture Efficiency (%) | Residence Time (s) |
|---|---|---|---|---|
| Calcined Lime | 0.57 | 50-60 | >90 | <5 |
| Commercial Lime | 0.45 | 15-25 | 75-85 | <6 |
| Raw Meal | 0.32 | 8-17 | 60-70 | <6 |
| Fine Particles (<10 μm) | Variable | Variable | Variable | Variable |
| Modified Nanoparticles | Enhanced | 48.78 | Enhanced | Variable |